

Potential Genotoxicity of N-Nitroso-Salbutamol: A Technical Guide

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Compound of Interest

Compound Name: *N-Nitroso-Salbutamol*

Cat. No.: *B13451198*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-Salbutamol is a nitrosamine drug substance-related impurity (NDSRI) of Salbutamol, a widely used bronchodilator. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to the classification of many compounds in this class as probable human carcinogens. This technical guide provides a comprehensive overview of the potential genotoxicity of **N-Nitroso-Salbutamol**. While specific public experimental data on the genotoxicity of **N-Nitroso-Salbutamol** is limited, this document outlines the regulatory context, recommended experimental protocols for its assessment, and illustrative data based on the known properties of similar nitrosamines. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and interpret genotoxicity studies for this and other related NDSRIs.

Introduction

Nitrosamine impurities in pharmaceuticals have come under intense scrutiny from global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[1][2]} These agencies have issued guidance for the control of nitrosamine impurities in human drugs, emphasizing the need for risk assessments and, where necessary, confirmatory testing.^{[1][3][4]} N-nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and carcinogenic.^{[1][5]}

N-Nitroso-Salbutamol is an N-nitroso derivative of Salbutamol.[6][7] The FDA has established an Acceptable Intake (AI) limit for N-nitroso-albuterol (**N-Nitroso-Salbutamol**) of 1500 ng/day, placing it in Potency Category 5, which suggests a lower carcinogenic potential compared to other more potent nitrosamines.[6] Despite this, a thorough evaluation of its genotoxic potential is warranted.

This guide details the standard and enhanced experimental protocols for key genotoxicity assays—the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay—that are suitable for evaluating the genotoxic risk of **N-Nitroso-Salbutamol**.

Regulatory Landscape and Risk Assessment

Regulatory bodies require pharmaceutical manufacturers to conduct risk assessments for the presence of nitrosamine impurities in their products.[3][4] If a risk is identified, confirmatory testing using validated analytical methods is necessary.[8] The acceptable intake limits for nitrosamines are determined based on their carcinogenic potential.[3][8] For NDSRIs like **N-Nitroso-Salbutamol**, the FDA provides guidance on determining these limits based on potency categorization.[8]

Illustrative Genotoxicity Data

As of the date of this publication, specific quantitative genotoxicity data for **N-Nitroso-Salbutamol** from publicly available studies are scarce. The following tables present illustrative data for the Ames test, in vitro micronucleus assay, and in vitro comet assay. This data is hypothetical and intended to serve as an example of expected results for a compound with low genotoxic potential, consistent with **N-Nitroso-Salbutamol**'s high AI limit.

Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Data for **N-Nitroso-Salbutamol**

Tester Strain	Metabolic Activation (S9)	Concentration (μ g/plate)	Mean Revertant Colonies \pm SD	Fold Induction	Result
TA100	-	0	120 \pm 12	-	Negative
10	125 \pm 15	1.04			
50	130 \pm 11	1.08			
100	135 \pm 14	1.13			
+ (Hamster Liver)	0	125 \pm 13	-	Negative	
10	135 \pm 16	1.08			
50	150 \pm 18	1.20			
100	180 \pm 20	1.44			
TA1535	+ (Hamster Liver)	0	25 \pm 5	-	Negative
10	28 \pm 4	1.12			
50	35 \pm 6	1.40			
100	45 \pm 7	1.80			

Table 2: Illustrative In Vitro Micronucleus Assay Data for **N-Nitroso-Salbutamol** in Human TK6 Cells

Treatment	Concentration (μM)	% Micronucleated Binucleated Cells ± SD	% Cytotoxicity ± SD	Result
Vehicle Control	0	1.2 ± 0.3	0	Negative
N-Nitroso-Salbutamol (+S9)	100	1.5 ± 0.4	5 ± 2	Negative
500	2.0 ± 0.5	15 ± 4	Negative	
1000	2.8 ± 0.6	30 ± 5	Equivocal	
Positive Control (Mitomycin C)	0.5	15.5 ± 2.1	45 ± 6	Positive

Table 3: Illustrative In Vitro Comet Assay Data for **N-Nitroso-Salbutamol** in Human HepG2 Cells

| Treatment | Concentration (μM) | % Tail DNA ± SD | Result | | :--- | :--- | :--- | | Vehicle Control | 0 | 3.5 ± 1.1 | Negative | | **N-Nitroso-Salbutamol** (+S9) | 500 | 4.2 ± 1.5 | Negative | | 1000 | 6.8 ± 2.0 | Equivocal | | 2000 | 10.5 ± 2.8 | Positive | | Positive Control (MMS) | 100 | 25.1 ± 4.5 | Positive |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays recommended for the evaluation of **N-Nitroso-Salbutamol**.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for N-Nitrosamines

The standard Ames test (OECD Test Guideline 471) may have reduced sensitivity for some N-nitrosamines.[9] Therefore, an enhanced protocol is recommended.[9]

Objective: To assess the potential of **N-Nitroso-Salbutamol** to induce gene mutations in bacteria.

Materials:

- Tester Strains: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and *Escherichia coli* WP2 uvrA (pKM101).[\[9\]](#)
- Metabolic Activation: Aroclor 1254-induced hamster liver S9 fraction (preferred for nitrosamines) and rat liver S9 fraction.[\[10\]](#)[\[11\]](#)
- Test Compound: **N-Nitroso-Salbutamol**, dissolved in a suitable solvent (e.g., water or DMSO).
- Media and Reagents: Minimal glucose agar plates, top agar, cofactors for S9 mix (NADP, G6P).

Procedure:

- Pre-incubation Method: This method is recommended over the plate incorporation method for nitrosamines.[\[9\]](#)
- Treatment: In a test tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation conditions), and 0.05 mL of the test compound solution.
- Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[\[9\]](#)
- Plating: After incubation, add 2.0 mL of molten top agar to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.[\[12\]](#)

Objective: To assess the potential of **N-Nitroso-Salbutamol** to induce chromosomal damage in mammalian cells.

Materials:

- Cell Line: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.
- Metabolic Activation: Hamster or rat liver S9 fraction.
- Test Compound: **N-Nitroso-Salbutamol**.
- Reagents: Cytochalasin B (to block cytokinesis), culture medium, fixative (methanol/acetic acid), staining solution (e.g., Giemsa or a fluorescent DNA stain).

Procedure:

- Cell Seeding: Seed cells at an appropriate density in culture plates.
- Treatment: Expose the cells to a range of concentrations of **N-Nitroso-Salbutamol** with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).
- Removal of Test Compound: Wash the cells and replace the medium.
- Addition of Cytochalasin B: Add Cytochalasin B to the culture medium to arrest cytokinesis, allowing for the identification of binucleated cells. The timing of addition is critical and should allow for one to two cell cycles post-treatment.[\[12\]](#)
- Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Slide Preparation: Prepare slides by dropping the cell suspension onto clean glass slides, followed by air-drying.
- Staining: Stain the slides with an appropriate DNA stain.
- Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).

In Vitro Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay detects DNA strand breaks in individual cells.^[13]

Objective: To assess the potential of **N-Nitroso-Salbutamol** to induce DNA strand breaks in mammalian cells.

Materials:

- Cell Line: Human cells such as HepG2 (metabolically competent) or TK6.
- Metabolic Activation: S9 fraction if using metabolically incompetent cells.
- Test Compound: **N-Nitroso-Salbutamol**.
- Reagents: Low melting point agarose, lysis solution (containing Triton X-100 and NaCl), alkaline electrophoresis buffer (pH > 13), neutralizing buffer, and a fluorescent DNA stain (e.g., SYBR Green).

Procedure:

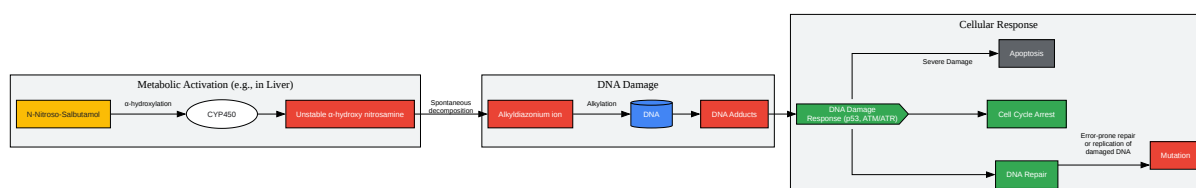
- Cell Treatment: Expose cells in suspension or monolayer to various concentrations of **N-Nitroso-Salbutamol** with and without S9 metabolic activation.
- Embedding: Mix a small aliquot of the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.
- Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
- Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline buffer to allow the DNA to unwind.
- Electrophoresis: Apply a voltage to the electrophoresis tank. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."^[13]
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

- **Scoring:** Analyze the slides using a fluorescence microscope equipped with image analysis software. At least 50-100 cells per slide are scored. The extent of DNA damage is typically quantified as the percentage of DNA in the comet tail (% Tail DNA).

Visualizations

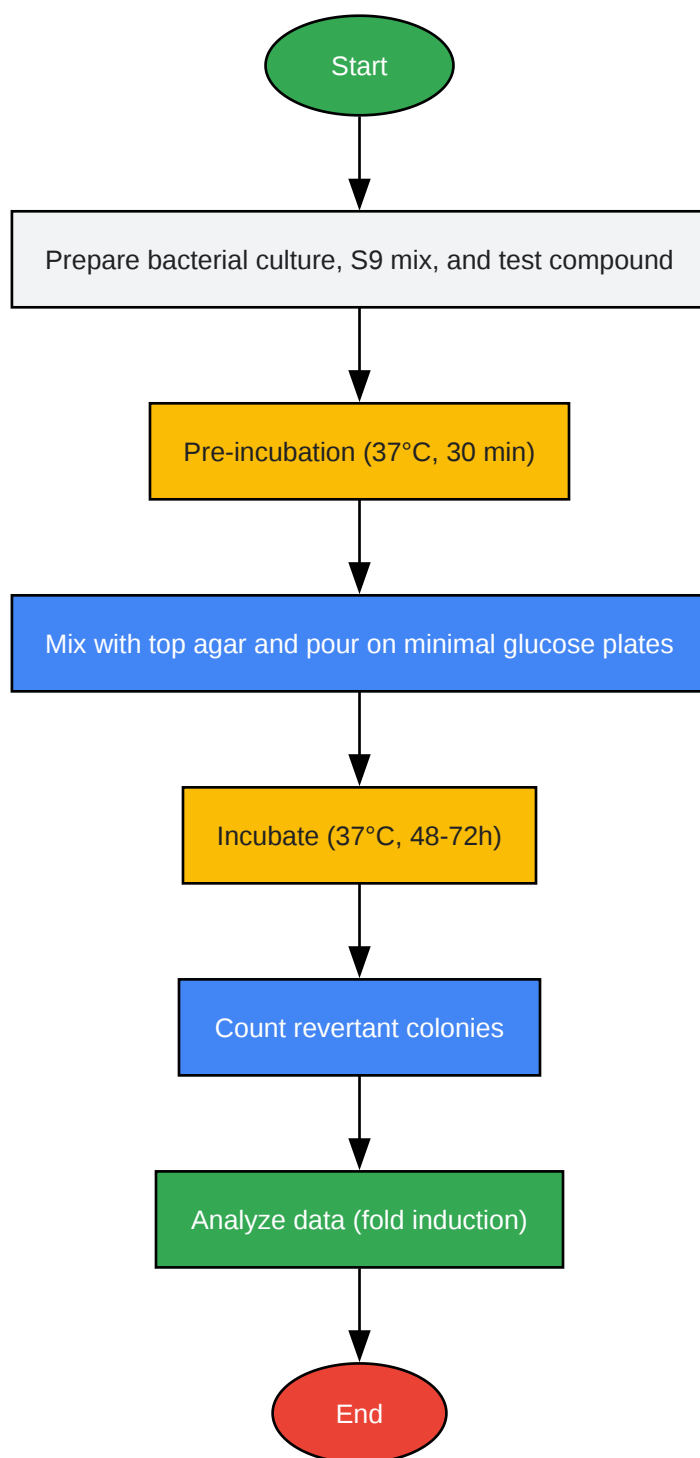
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical genotoxic pathway of a generic nitrosamine and the workflows for the key genotoxicity assays.



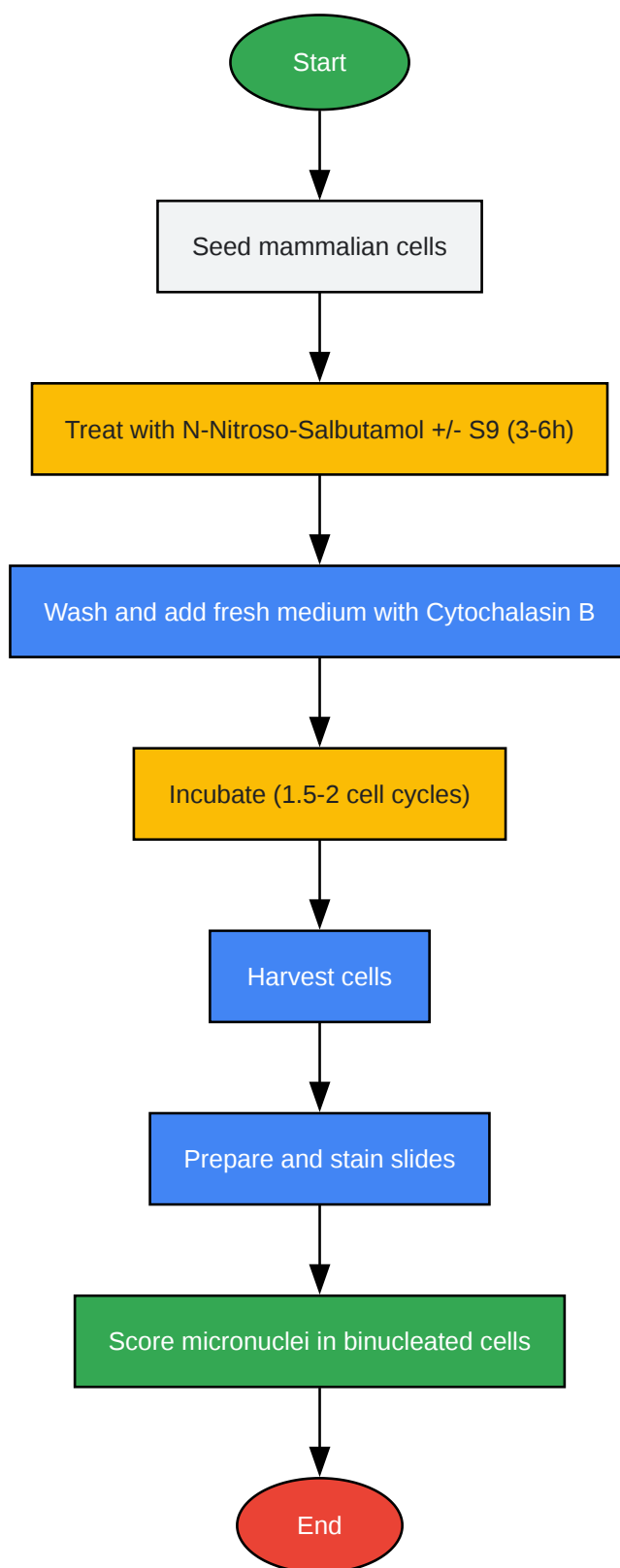
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Caption: Theoretical pathway for nitrosamine-induced genotoxicity.



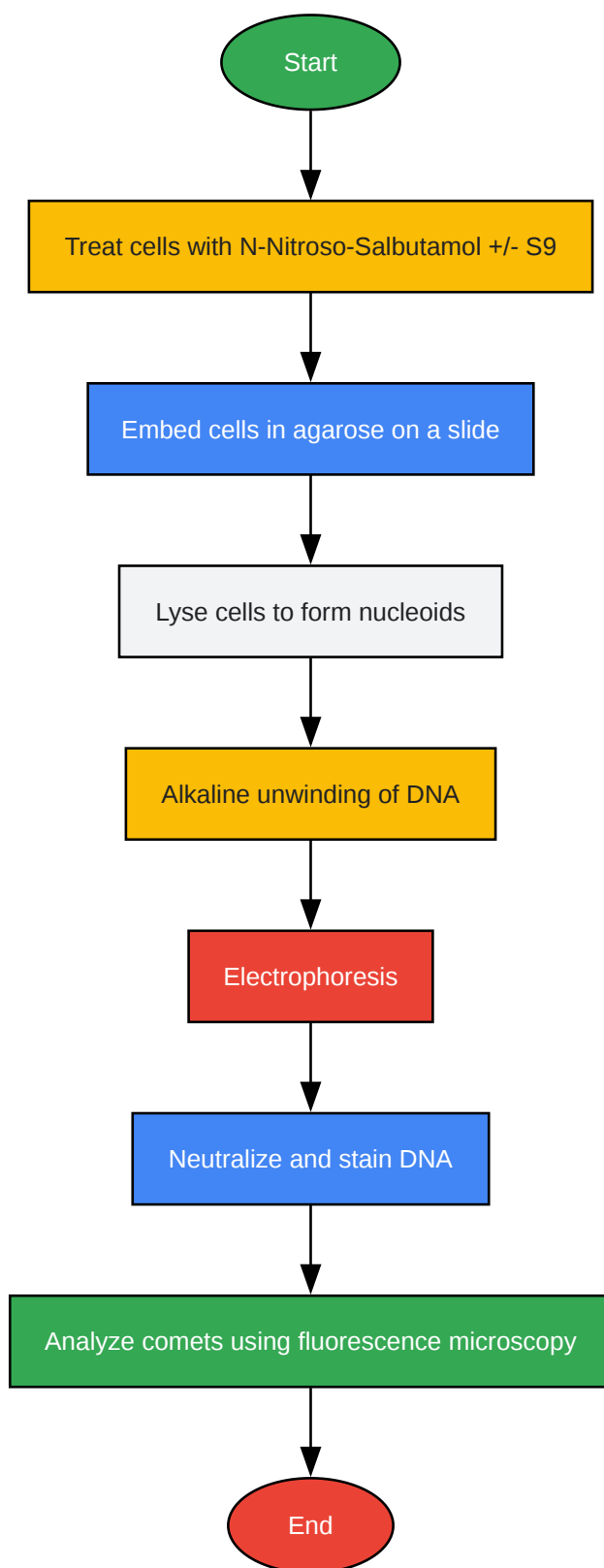
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Caption: Workflow for the enhanced Ames test.



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Caption: Workflow for the in vitro micronucleus assay.



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